4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWFULIQTNQJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidinone ring. The process involves the following steps:
Condensation: 3-bromobenzaldehyde reacts with methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with ethylene oxide to form the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds.
Scientific Research Applications
Antibacterial Properties
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one exhibits significant antibacterial activity, primarily due to its mechanism of action involving the inhibition of bacterial protein synthesis. This occurs through binding to the ribosomal RNA of the 50S subunit, which prevents the formation of functional ribosomes. It has shown effectiveness against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal and Anticancer Potential
Emerging studies suggest potential antifungal and anticancer properties for this compound:
- Antifungal Activity : Preliminary investigations indicate that oxazolidinones may exhibit antifungal effects, although further research is needed to establish definitive efficacy.
- Anticancer Activity : Similar compounds within the oxazolidinone class have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could possess similar properties .
Comparative Analysis with Related Compounds
The unique bromophenyl substitution in this compound may enhance its biological interactions compared to other oxazolidinones. Here is a comparative overview:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Linezolid | Oxazolidinone with a phenyl group | First approved oxazolidinone antibiotic |
| Tedizolid | Oxazolidinone with a pyridine substituent | Enhanced potency against resistant bacteria |
| Clofazimine | Phenazine derivative | Antimycobacterial activity |
| 5-Methyl-1,3-oxazolidin-2-one | Methyl group at position 5 | Potential anti-inflammatory properties |
The structural characteristics of this compound may confer distinct electronic properties and steric effects that improve binding affinity for bacterial ribosomes compared to these related compounds .
Case Studies and Research Findings
Numerous studies have documented the efficacy of oxazolidinones in clinical settings:
- Clinical Trials : Research involving derivatives similar to this compound has shown promising results in treating infections caused by resistant bacterial strains.
- In Vitro Studies : Laboratory tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial properties .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
The following table summarizes key structural and functional differences between 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one and related compounds:
Structural and Electronic Comparisons
- Positional Isomerism : The 3-bromophenyl group in the target compound vs. 4-bromophenyl in 3-(4-bromophenyl)-4-methyloxazolidin-2-one alters steric bulk and electronic effects. Meta-substitution may reduce π-stacking interactions compared to para-substituted analogs.
- Methyl vs. Hydroxymethyl : The 4-methyl group in the target compound provides steric hindrance without polar interactions, contrasting with 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one’s hydroxymethyl group, which enables hydrogen bonding .
- Bromine vs. Trifluoromethyl : Bromine’s electronegativity and size differ from trifluoromethyl groups in Anacetrapib analogs, impacting target binding and metabolic stability .
Pharmacological Implications
- Antibacterial Potential: While zoliflodacin’s 4-methyl-oxazolidinone substituent enhances activity against quinolone-resistant pathogens , the target compound’s bromophenyl group may improve penetration into hydrophobic bacterial membranes.
- Enzyme Inhibition: The oxazolidinone scaffold’s rigidity is critical for binding to bacterial ribosomes or human enzymes like C5a receptors (see 3-(4-bromophenyl)isoxazol-5(4H)-one in ).
Biological Activity
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which is notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a bromophenyl group and a methyl group attached to the oxazolidinone ring, contributing to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C10H10BrN2O2
- Molecular Weight : Approximately 272.1 g/mol
- Structure : The compound consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with substituents that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity through π-π interactions, while the oxazolidinone ring can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.
Antimicrobial Properties
Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | < 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
These results indicate that this compound may serve as a potential lead for developing new antibiotics targeting resistant strains.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MGC-803 | 70% |
| CNE-2 | 65% |
| SK-OV-3 | 75% |
| NCI-H460 | 80% |
These findings suggest that the compound could be further explored as an anticancer agent, particularly in combination therapies .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxazolidinones, including this compound. The compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it outperformed traditional antibiotics like gentamicin in certain strains, particularly those resistant to common treatments .
Study on Cancer Cell Lines
In another investigation focusing on cancer treatment, researchers synthesized derivatives of oxazolidinones and assessed their cytotoxic effects on human cancer cell lines. The study revealed that modifications to the oxazolidinone structure significantly impacted biological activity, with this compound exhibiting superior inhibition rates compared to standard chemotherapeutic agents like cisplatin .
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one?
A typical method involves coupling a bromophenyl acetic acid derivative with an oxazolidinone precursor. For example, in a related synthesis ( ), 2-(2-bromo-4-methylphenyl)acetic acid is activated with oxalyl chloride in CH₂Cl₂/DMF to form an acyl chloride intermediate, which is then reacted with an oxazolidinone scaffold. Purification via reduced-pressure distillation or column chromatography is recommended. This approach ensures high yields (quantitative in some steps) and avoids side reactions caused by moisture-sensitive intermediates .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : Analyze and spectra to verify the bromophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and oxazolidinone carbonyl (δ ~170 ppm).
- Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the bromine isotope signature.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in ) provides bond angles, torsion data, and ring conformations (e.g., envelope conformation of the oxazolidinone ring) .
Q. What purification strategies are effective for this compound?
Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity (>95%, as noted in ). For moisture-sensitive intermediates, employ Schlenk-line techniques under inert atmospheres .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselectivity requires chiral catalysts or auxiliaries. For example, asymmetric allylation or halocyclization ( ) using chiral ligands (e.g., (S,S,R)-configured catalysts) can control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Recent studies report ee >90% for similar oxazolidinones using palladium-catalyzed cross-couplings .
Q. What experimental design considerations resolve contradictions in reaction mechanism proposals?
Contradictions often arise in mechanistic pathways (e.g., radical vs. polar mechanisms). Use isotopic labeling (, ) and kinetic studies to differentiate intermediates. For instance, deuterium incorporation at the oxazolidinone methyl group ( ) can reveal proton transfer steps. Computational methods (DFT) modeling transition states (e.g., N–C bond formation) further clarify competing pathways .
Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?
The bromine atom serves as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Comparative studies () show that 3-bromophenyl derivatives exhibit higher reactivity in palladium-catalyzed arylations than chloro analogs. Steric effects from the methyl group on the oxazolidinone ring may slow transmetalation steps, requiring optimized conditions (e.g., higher temperatures or bulky phosphine ligands) .
Methodological Best Practices
- Reaction Monitoring : Use TLC or in-situ IR to track acyl chloride formation (disappearance of –OH stretch at 2500–3300 cm⁻¹) .
- Contamination Mitigation : Avoid halogen exchange by using anhydrous solvents and AgNO₃ traps for HBr byproducts.
- Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation vs. diffusion) to replicate X-ray results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
